REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[CH3:7][C:8]1([CH3:15])[CH2:13][O:12]S(=O)[O:10][CH2:9]1.[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20](O)=[CH:19][C:18]=1[CH3:25]>CN(C)C=O>[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20]([O:10][CH2:9][C:8]([CH3:15])([CH3:7])[CH2:13][OH:12])=[CH:19][C:18]=1[CH3:25] |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1(COS(OC1)=O)C
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial is sealed
|
Type
|
CUSTOM
|
Details
|
The mixture is partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase is washed three times with 2 M aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4) and concentration the residue
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(OCC(CO)(C)C)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |